Technical Guide: Physicochemical Profiling & Handling of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Technical Guide: Physicochemical Profiling & Handling of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
The following technical guide is structured to provide an in-depth physicochemical and operational profile of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol . This document is designed for researchers and process chemists, focusing on the molecule's utility as a high-value intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related pharmacophores.
Document Control:
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Target Entity: (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol[1]
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CAS Registry Number: 1039912-92-9 (Primary Reference)[2]
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Molecular Formula: C₁₁H₁₃NO₄
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Class: Nitrobenzyl Alcohol / Alkoxy-substituted Aromatic
Executive Summary & Therapeutic Relevance[3]
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol is a critical building block in medicinal chemistry, specifically serving as a precursor for the "left-hand" aryl moiety in various anti-inflammatory agents. It is structurally analogous to intermediates used in the synthesis of Roflumilast and Piclamilast , where the cyclopropylmethoxy group provides essential lipophilic bulk for PDE4 enzyme pocket occupancy.
The presence of the nitro group (-NO₂) at the meta position (relative to the methanol arm) serves as a "masked" amine. Upon reduction, it facilitates the formation of amide or urea linkages, which are pivotal in scaffold assembly. The hydroxymethyl group (-CH₂OH) functions as a versatile handle for oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for coupling reactions.
Structural & Physicochemical Profile
This section aggregates experimental and high-confidence predicted data to establish a baseline for handling and analysis.
Molecular Identity
| Property | Specification |
| IUPAC Name | [4-(Cyclopropylmethoxy)-3-nitrophenyl]methanol |
| SMILES | C1CC1COC2=C(C=C(C=C2)CO)[O-] |
| InChI Key | Specific key generation required based on stereochemistry (achiral) |
| Molecular Weight | 223.23 g/mol |
| Exact Mass | 223.0845 |
Physicochemical Properties Table
Note: Values marked with () are predicted based on QSAR models derived from the 4-methoxy-3-nitrobenzyl alcohol analog (CAS 41870-24-0).*
| Parameter | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically isolated as yellow needles or powder due to the nitro chromophore. |
| Melting Point | 85°C – 95°C | Higher than the methoxy analog (68-71°C) due to increased van der Waals interactions from the cyclopropyl ring. |
| Boiling Point | ~380°C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. Distillable only under high vacuum (<1 mmHg). |
| LogP (Octanol/Water) | 2.1 – 2.4* | Moderately lipophilic. Indicates good permeability but requires organic co-solvents (MeOH, DMSO) for biological assays. |
| pKa | ~13.5 (Alcoholic -OH) | The benzylic alcohol is weakly acidic. The nitro group decreases the pKa slightly via induction but remains non-ionizable at physiological pH. |
| Solubility (Water) | < 0.5 mg/mL | Poorly water-soluble. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, and Dichloromethane. |
| Density | ~1.3 g/cm³ | Estimated solid density. |
Synthetic Route & Process Logic
The synthesis of (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol typically follows a convergent pathway involving O-alkylation followed by chemoselective reduction .
Synthesis Workflow (DOT Visualization)
The following diagram outlines the standard laboratory-scale preparation, highlighting the critical decision points between reducing the aldehyde versus the ester.
Figure 1: Convergent synthesis pathway. The aldehyde reduction route (top) is preferred for milder conditions compared to the acid reduction (bottom).
Experimental Protocol: Aldehyde Reduction Method
Step 1: O-Alkylation
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Charge a reactor with 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) and DMF (5-10 volumes).
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Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 mins to form the phenoxide.
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Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.
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Heat to 60-70°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of phenol.
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Workup: Quench with water, extract into Ethyl Acetate, wash with brine, and concentrate.
Step 2: Chemoselective Reduction
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Dissolve the crude aldehyde intermediate in Methanol (10 volumes).
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Cool to 0°C.
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Add Sodium Borohydride (NaBH₄, 0.5 - 0.7 eq) portion-wise. Critical: Maintain temperature <10°C to prevent nitro group reduction (which requires stronger reducing agents or catalysts).
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Stir for 1 hour.
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Quench with dilute HCl (pH ~5-6) to destroy excess hydride.
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Purify via recrystallization (EtOH/Water) or silica flash chromatography (Hexane/EtOAc).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Mechanistic Insight |
| ¹H NMR (DMSO-d₆) | δ 0.3-0.6 (4H, m): Cyclopropyl CH₂δ 1.2 (1H, m): Cyclopropyl CHδ 3.9 (2H, d): O-CH₂-Cyclopropylδ 4.5 (2H, d): Ar-CH₂-OHδ 5.3 (1H, t): OH (exchangeable)δ 7.3-7.9 (3H): Aromatic protons | The doublet at ~3.9 ppm confirms O-alkylation.[3][4] The benzylic methylene at ~4.5 ppm confirms reduction of the aldehyde. |
| IR Spectroscopy | 3300-3500 cm⁻¹: O-H stretch (broad)1530 & 1350 cm⁻¹: NO₂ stretch (asymmetric/symmetric)No C=O peak: Absence of 1680-1700 cm⁻¹ signal | Disappearance of the carbonyl stretch confirms complete reduction. |
| Mass Spectrometry | [M+H]⁺ = 224.2 [M+Na]⁺ = 246.2 | Electrospray Ionization (ESI) in positive mode usually shows the sodium adduct prominently. |
Stability & Handling Protocols
Thermal & Photostability
Nitrobenzyl alcohols are known to be photosensitive . The ortho-nitrobenzyl derivatives are famous photocleavable protecting groups, but meta-nitro variants (like this molecule) are more stable. However, precautions are necessary.
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Storage: Amber glass vials, under Nitrogen/Argon atmosphere.
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Temperature: Store at 2-8°C for long-term stability.
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Light: Protect from direct UV/fluorescent light to prevent gradual darkening (oxidation/degradation).
Safety Profile (GHS Classification)
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Signal Word: WARNING
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H302: Harmful if swallowed (Typical for nitro-aromatics).
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H315/H319: Causes skin and serious eye irritation.
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Precaution: Avoid inhalation of dust. Use a fume hood during weighing and transfer.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602961, 3-Methoxy-4-nitrobenzyl alcohol (Analogous Structure). Retrieved from [Link]
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ChemSrc. CAS 1039912-92-9 Entry: (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol. Retrieved from [Link]
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Organic Syntheses. Preparation of p-Nitrobenzyl Alcohol (General Methodology). Coll. Vol. 3, p.652 (1955). Retrieved from [Link]
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Carl Roth GmbH. Safety Data Sheet: 4-Nitrobenzyl alcohol.[5] Retrieved from [Link] (Search CAS 619-73-8 for analogous safety data).
Sources
- 1. 2680877-53-4_CAS号:2680877-53-4_benzyl N-[1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]carbamate - 化源网 [m.chemsrc.com]
- 2. 1039912-92-9_CAS号:1039912-92-9_(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol - 化源网 [chemsrc.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
